![molecular formula C20H20N2O3S B2395510 3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone CAS No. 866008-81-3](/img/structure/B2395510.png)
3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone is a chemical compound with the molecular formula C20H20N2O3S . It is listed in several chemical databases and supplier lists .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a morpholino ring linked to a phenyl group and an isoindolinone group . The exact mass of the molecule is 417.11808395 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 417.5 g/mol, a topological polar surface area of 113 Ų, and a complexity of 668 .Wirkmechanismus
MI-2 is a potent and selective inhibitor of the MALT1 protease. MALT1 is a key regulator of the NF-κB pathway, which is involved in the regulation of immune responses and cell survival. MI-2 binds to the active site of MALT1 and inhibits its protease activity, leading to the inhibition of the NF-κB pathway. This results in the inhibition of cell growth and induction of apoptosis in cancer cells. MI-2 also has anti-inflammatory effects by inhibiting the activation of immune cells.
Biochemical and Physiological Effects:
MI-2 has been shown to have potent anti-tumor activity in vitro and in vivo. It inhibits the growth of cancer cells and induces apoptosis in cancer cells. MI-2 has also been shown to have anti-inflammatory effects and can be used to treat autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. MI-2 has been shown to be well-tolerated in animal studies and is a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MI-2 is its selectivity for MALT1, which makes it a useful tool for studying the NF-κB pathway and its role in cancer and autoimmune diseases. MI-2 is also relatively stable and can be stored for long periods of time. However, one limitation of MI-2 is its complex synthesis method, which requires expertise in organic chemistry. MI-2 is also relatively expensive, which may limit its use in some research labs.
Zukünftige Richtungen
There are several future directions for research on MI-2. One area of research is the development of MI-2 as a therapeutic agent for the treatment of cancer and autoimmune diseases. Further studies are needed to evaluate the safety and efficacy of MI-2 in human clinical trials. Another area of research is the use of MI-2 as a tool in chemical biology and proteomics research. MI-2 can be used to study the NF-κB pathway and its role in disease, as well as to identify new targets for drug development. Finally, further studies are needed to understand the mechanism of action of MI-2 and its effects on cellular signaling pathways.
Synthesemethoden
The synthesis of MI-2 involves a multi-step process that includes the reaction of 2-bromobenzoyl chloride with morpholine to form 2-bromo-N-(morpholin-4-yl)benzamide. This intermediate is then reacted with thioacetic acid to form 3-[(2-morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone. The synthesis of MI-2 is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
MI-2 has been extensively studied for its potential therapeutic applications in the treatment of cancer and autoimmune diseases. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. MI-2 has also been shown to have anti-inflammatory effects and can be used to treat autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. MI-2 has also been studied for its potential use as a tool in chemical biology and proteomics research.
Eigenschaften
IUPAC Name |
3-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-2-phenyl-3H-isoindol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-18(21-10-12-25-13-11-21)14-26-20-17-9-5-4-8-16(17)19(24)22(20)15-6-2-1-3-7-15/h1-9,20H,10-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDYAHNYMOQKOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Phenylthiazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2395427.png)
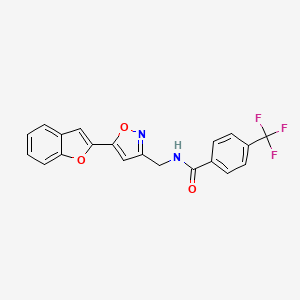

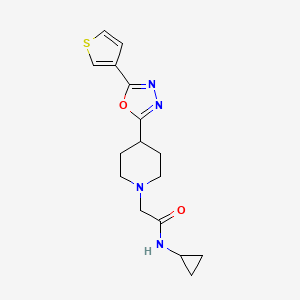
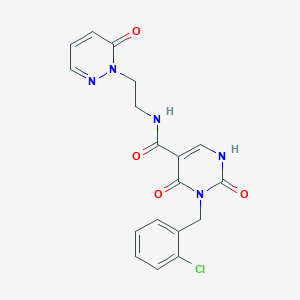
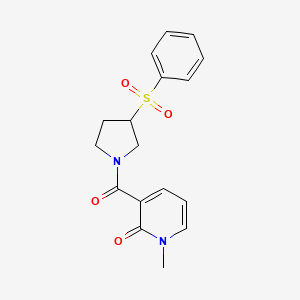
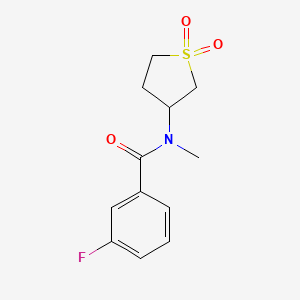
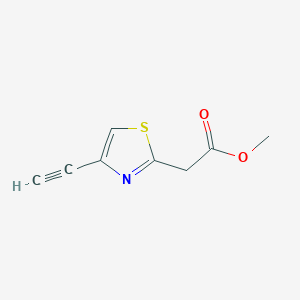
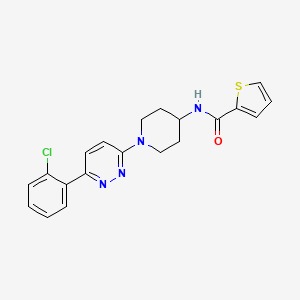
amine](/img/structure/B2395445.png)
![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2395446.png)

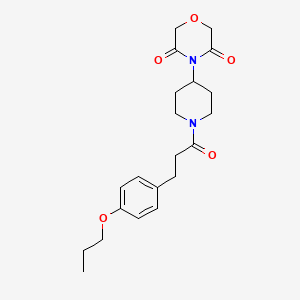
![3-[[1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2395450.png)